O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine
Description
O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine is a hydroxylamine derivative characterized by a bromopyridine substituent linked via an ethylamino group to the hydroxylamine moiety. Its molecular formula is C₇H₉BrN₃O, with a molecular weight of 246.08 g/mol.
Properties
IUPAC Name |
O-[2-[(5-bromopyridin-2-yl)amino]ethyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c8-6-1-2-7(11-5-6)10-3-4-12-9/h1-2,5H,3-4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQAVCLISVTBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article will explore the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a hydroxylamine functional group attached to a brominated pyridine derivative. This structure is significant as the presence of the bromine atom and the hydroxylamine moiety may contribute to its biological activities.
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Anticancer Activity :
- The compound has shown promise in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that derivatives with similar structures can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to increased apoptotic cell populations .
- Specific mechanisms include the activation of intrinsic apoptotic pathways, where compounds lead to mitochondrial depolarization and subsequent activation of caspases .
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Antibacterial Activity :
- Hydroxylamines are known for their antibacterial properties. The presence of halogen substituents, such as bromine, enhances the antibacterial efficacy against Gram-positive and Gram-negative bacteria .
- Compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against pathogens like E. coli and Staphylococcus aureus.
Case Studies
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Anticancer Efficacy :
- A study evaluated a series of pyridine derivatives, including those similar to this compound. The derivatives exhibited IC50 values ranging from 0.57 µM in HL-60 leukemia cells to >50 µM in non-cancerous cell lines, indicating selectivity towards cancer cells .
- The cytotoxic effects were further confirmed through morphological assessments showing signs of mitotic catastrophe and multinucleated giant cells in treated cancer cell lines.
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Antibacterial Activity :
- In vitro tests on related compounds revealed significant antibacterial activity against a range of bacterial strains. For instance, MIC values for certain derivatives were reported as low as 0.0048 mg/mL against Bacillus mycoides and Candida albicans, showcasing their potential as effective antimicrobial agents .
Data Tables
| Activity Type | Cell Line/Bacteria | IC50/MIC Values | Comments |
|---|---|---|---|
| Anticancer | HL-60 (Leukemia) | 0.57 µM | High selectivity for cancer cells |
| Antibacterial | E. coli | 0.0195 mg/mL | Effective against Gram-negative bacteria |
| Antibacterial | Bacillus mycoides | 0.0048 mg/mL | Strong antifungal activity observed |
Scientific Research Applications
The compound O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, focusing on its biological activities, synthesis methods, and relevant case studies.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bromopyridine have been shown to inhibit cancer cell proliferation in various tumor types. A study noted that pyridine-thiazole hybrid molecules demonstrated cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma, suggesting a promising avenue for further exploration of hydroxylamine derivatives like this compound in anticancer therapies .
Antimicrobial Properties
The antimicrobial activity of brominated compounds has been documented extensively. For example, a series of 5-bromo-pyrimidine derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be investigated for similar antimicrobial properties, potentially leading to the development of new therapeutic agents .
Potential as a Chemical Probe
Due to its unique structure, this compound may serve as a chemical probe in biochemical studies. Its ability to modify proteins through covalent bonding could allow researchers to investigate protein functions and interactions more deeply. This application is particularly relevant in the study of enzyme mechanisms and the development of targeted therapies for diseases like cancer .
Case Study 1: Anticancer Screening
In a recent study, researchers synthesized various brominated derivatives and evaluated their cytotoxicity against human cancer cell lines using MTT assays. Compounds similar to this compound showed IC50 values indicating potent activity against leukemia and lung cancer cells, warranting further investigation into structure-activity relationships .
Case Study 2: Antimicrobial Evaluation
Another study focused on evaluating the antimicrobial properties of brominated pyridine derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting that this compound could be effective against resistant strains .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between O-[2-(5-Bromopyridin-2-ylamino)-ethyl]-hydroxylamine and related hydroxylamine derivatives:
Reactivity and Stability
- Bromopyridine Substituent: The bromine atom in this compound increases electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions. This contrasts with the tert-butyl group in tert-Butyl N-hydroxycarbamate, which prioritizes steric protection over reactivity .
- Hydroxylamine Reactivity: All compounds retain the hydroxylamine group’s nucleophilic properties.
Research Findings and Limitations
Key Observations
- Thermal Stability : Hydroxylamine derivatives with bulky groups (e.g., Boc in CAS 36016-38-3) exhibit higher thermal stability compared to smaller substituents like vinyl or bromopyridine .
- Solubility : The HCl salt of O-(2-Trimethylsilylethyl)hydroxylamine () shows improved aqueous solubility, whereas bromopyridine derivatives may require polar aprotic solvents (e.g., DMF) .
Gaps in Evidence
- No direct data on the target compound’s toxicity, synthetic routes, or spectroscopic profiles were found in the provided evidence. Comparisons rely on structural extrapolation from analogs.
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins with a 5-bromo-substituted pyridin-2-yl amine derivative (Formula V or IX in patent literature) which can exist as salts (acidic or basic). These intermediates are crucial for selective functionalization and coupling reactions.
Protection Strategies
To prevent unwanted side reactions, protecting groups are employed:
- Amine protecting groups (PG1): Carbamates, benzylamines, or sulfonamides are used to protect the amino nitrogen.
- Oxygen protecting groups (PG2): For the hydroxylamine moiety, groups such as acetyl (Ac), benzyl (Bn), benzoyl (Bz), or tert-butyldimethylsilyl ether (TBS) are utilized. These groups are orthogonal to amine protecting groups, allowing selective deprotection.
Halooxime Formation (Step B)
A key step involves forming a halooxime intermediate by reacting the starting material with a halide source and acid in the presence of a hydroxylamine derivative. Conditions include:
- Use of acids with pKa ≤ acetic acid (e.g., chloroacetic acid, acetic acid, HCl).
- Hydroxylamine sources such as benzylhydroxylamine (BnONH2), allylhydroxylamine, or acetylhydroxylamine.
- Reaction temperatures from -50°C to 50°C, typically 0°C to 40°C.
- Use of sulfoxide co-solvents like DMSO to improve yield and impurity profile.
- Reaction duration from 1 hour to 48 hours, often around 22 hours at 25°C.
The halooxime can be isolated as free acid or as organic/inorganic salts (Li, Na, K, Ca, Cs).
Coupling and Reduction Steps
Two main sequences are employed:
- Reduce then couple (Steps E1 and F1): Reduction of a halooxime intermediate followed by coupling with an amine partner.
- Couple then reduce (Steps E2 and F2): Coupling of the halooxime intermediate with an amine, followed by reduction.
Reduction is typically performed using:
- Transition metal catalysts (Rh(I), Ru, Pd, Ni, Cu, Fe, Co) at low mol % loadings.
- Ligands such as bis(dicyclohexylphosphino)ferrocene (dcpf), triphenylphosphine (PPh3), or tricyclohexylphosphine (PCy3).
- Borohydride reagents with or without additives.
The coupling involves forming a bond between the pyridinyl amine and the ethyl hydroxylamine moiety.
Deprotection
After assembly, protecting groups are removed using strong acids such as:
- p-Toluenesulfonic acid (TsOH)
- Methanesulfonic acid (MsOH)
- Tetrafluoroboric acid (HBF4)
- Hydrochloric acid (HCl)
- Trifluoroacetic acid (TFA)
Deprotection is carried out in non-nucleophilic solvents compatible with the acid used, typically at 1-10 equivalents of acid.
Summary of Key Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Halooxime formation | Halide source, acid (e.g., AcOH, HCl), hydroxylamine | Temp: 0-40°C, time: 1-48 h, co-solvent DMSO |
| Reduction | Transition metal catalyst (Rh(I), Pd, etc.), ligand, borohydride | Catalyst loading: 0.1-5 mol% |
| Coupling | Amine partner, coupling agents | Can precede or follow reduction |
| Protection | Carbamate, benzylamine, sulfonamide for amine; Ac, Bn, Bz, TBS for OH | Orthogonal protecting groups |
| Deprotection | Strong acid (TsOH, MsOH, HBF4, HCl, TFA) | 1-10 eq acid, non-nucleophilic solvent |
Research Findings and Advantages
- The described processes offer high yield , cost-effectiveness , and operational advantages suitable for industrial scale synthesis.
- The use of orthogonal protecting groups allows selective manipulation of functional groups without cross-reactivity.
- Transition metal catalysis enables mild and efficient reduction steps.
- Halooxime intermediates provide versatile handles for further functionalization.
- Co-solvent use (e.g., DMSO) improves reaction purity and yield.
- The methods are adaptable to various substitutions on the pyridine ring, including bromine at the 5-position.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
